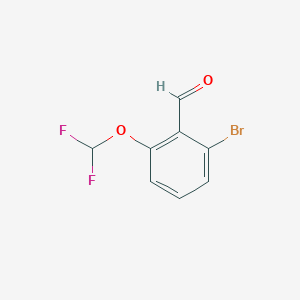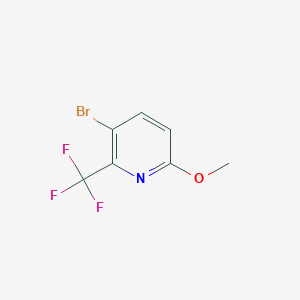
3-ブロモ-6-メトキシ-2-(トリフルオロメチル)ピリジン
概要
説明
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, methoxy, and trifluoromethyl groups
科学的研究の応用
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
作用機序
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Tfmps are known to be involved in various organic synthesis reactions. In the context of Suzuki–Miyaura coupling reactions, the compound may participate in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Pharmacokinetics
The compound’s boiling point is predicted to be 2242±400 °C, and its density is predicted to be 1564±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence the compound’s bioavailability.
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have similar effects.
Action Environment
It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place . This suggests that the compound’s action may be influenced by environmental conditions such as temperature and humidity.
生化学分析
Biochemical Properties
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular mechanisms can vary depending on the specific biomolecules involved and the context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to changes in its effectiveness and potential side effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may cause toxic or adverse effects
Metabolic Pathways
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for elucidating its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Modified pyridine derivatives with altered functional groups.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
- 3-Bromo-6-fluoro-2-methoxypyridine
- Methyl 5-bromo-6-methoxynicotinate
Uniqueness
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group, in particular, imparts distinct physicochemical properties that can enhance the compound’s stability and bioavailability compared to similar compounds .
特性
IUPAC Name |
3-bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIFKVUUGVUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253293 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-91-2 | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


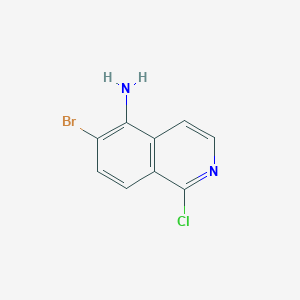
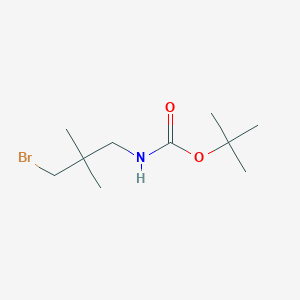

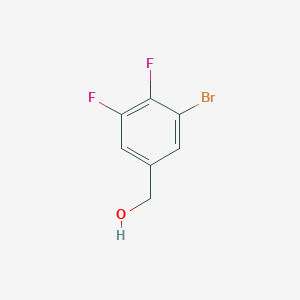
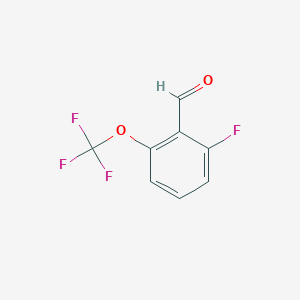
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)
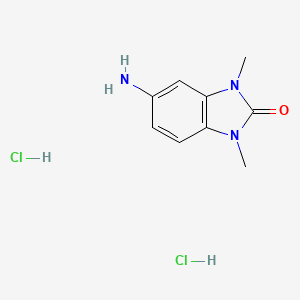
![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)
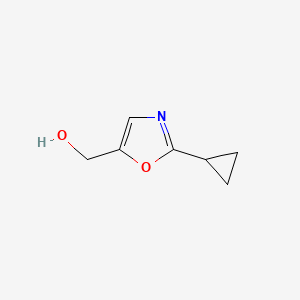

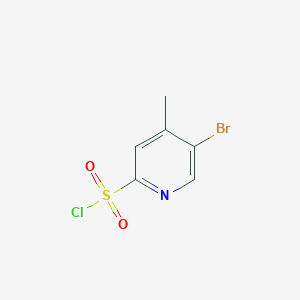
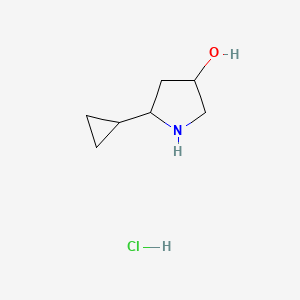
![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)
